
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one is a chemical compound that belongs to the quinoxaline family. It is a heterocyclic compound that contains a pyridine ring and a quinoxaline ring. This compound has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
作用机制
The mechanism of action of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one is not fully understood. However, it has been proposed that the compound exerts its biological activity by inhibiting certain enzymes or proteins involved in cell growth and proliferation. It may also induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant harm to normal cells. It has been found to induce cell cycle arrest and inhibit cell migration and invasion. The compound has also been shown to modulate the expression of certain genes involved in cancer progression.
实验室实验的优点和局限性
One of the advantages of using 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one in lab experiments is its low toxicity profile. This makes it a safe compound to use in cell culture studies. However, the compound is not very water-soluble, which may pose some challenges in its use in certain experimental setups. In addition, the compound is relatively expensive, which may limit its use in large-scale experiments.
未来方向
There are several future directions for the study of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and infectious diseases. Another direction is to explore its mechanism of action and identify the specific targets that it interacts with. Further studies may also be conducted to optimize the synthesis method of the compound and improve its solubility and stability.
In conclusion, this compound is a heterocyclic compound that has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral activities. The compound has a low toxicity profile and has been found to inhibit cell growth and induce apoptosis in cancer cells. However, its low water solubility and relatively high cost may limit its use in certain experimental setups. Further studies are needed to fully understand the compound's mechanism of action and explore its potential as a therapeutic agent.
合成方法
The synthesis of 3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one involves the condensation of 3-aminopyridine and 1,2-diaminobenzene in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields the desired product as a yellow solid. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer, antimicrobial, and antiviral activities. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also shown promising results in the treatment of bacterial and viral infections.
属性
IUPAC Name |
3-(pyridin-3-ylmethyl)-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c18-14-13(8-10-4-3-7-15-9-10)16-11-5-1-2-6-12(11)17-14/h1-7,9H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRIDMPGEJDKDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

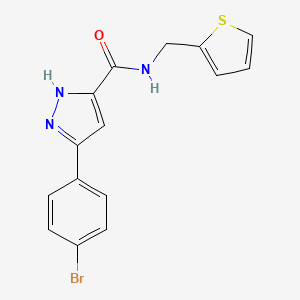
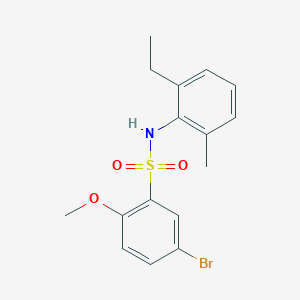
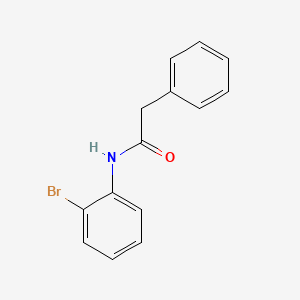
![3-ethyl-N-[3-(ethylcarbamoyl)phenyl]-4-oxophthalazine-1-carboxamide](/img/structure/B7644747.png)
![4-Cyclopropyl-3-(2-fluorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B7644753.png)
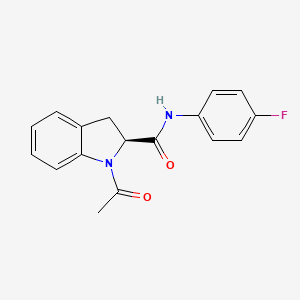
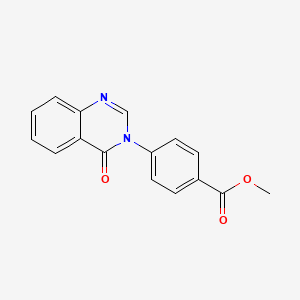
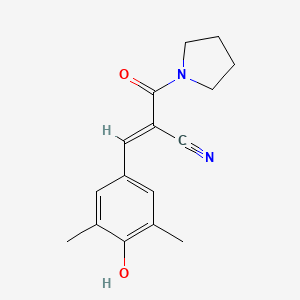
![(2R)-N-cyclopentyl-4-[[2-(diethylamino)-1,3-thiazol-5-yl]methyl]morpholine-2-carboxamide](/img/structure/B7644777.png)
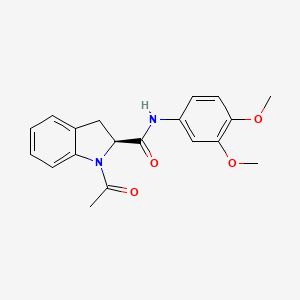
![1-Oxo-3-sulfanylidenepyrido[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B7644780.png)
![N-[(4-chlorophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7644793.png)
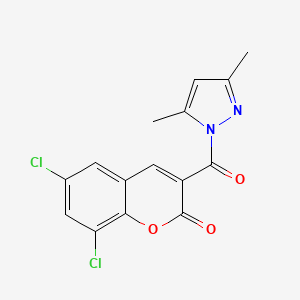
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carbonyl)piperidin-4-one](/img/structure/B7644807.png)